Methyl (2S)-2-amino-3-(3,5-difluorophenyl)propanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-amino-3-(3,5-difluorophenyl)propanoate typically involves the reaction of 3,5-difluorobenzaldehyde with a suitable amine, followed by esterification. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are commonly used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-(3,5-difluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxides) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Methyl (2S)-2-amino-3-(3,5-difluorophenyl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-amino-3-(3,5-difluorophenyl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-(4-chloro-3,5-difluorophenyl)propanoate: This compound has a similar structure but includes a chlorine atom, which may alter its chemical and biological properties.
Methyl 2-amino-3-(3,5-difluorophenyl)butanoate: This compound has an additional carbon in the alkyl chain, which can affect its reactivity and applications.
Uniqueness
Methyl (2S)-2-amino-3-(3,5-difluorophenyl)propanoate is unique due to its specific combination of functional groups and fluorine atoms, which confer distinct chemical and biological properties. Its difluorophenyl group enhances its stability and reactivity, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H11F2NO2 |
---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
methyl 2-amino-3-(3,5-difluorophenyl)propanoate |
InChI |
InChI=1S/C10H11F2NO2/c1-15-10(14)9(13)4-6-2-7(11)5-8(12)3-6/h2-3,5,9H,4,13H2,1H3 |
InChI Key |
NSKNSUFLKKGHKU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC(=C1)F)F)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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